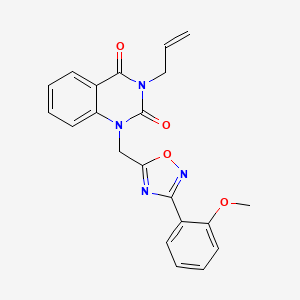
3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline-2,4-diones are a class of compounds that have garnered interest due to their diverse pharmacological properties. The compound "3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is not directly mentioned in the provided papers but can be related to the general class of compounds studied within these papers .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione derivatives often involves the reaction of 2-aminobenzohydrazides with various reagents. For instance, the reaction with Schiff bases in methanol followed by KMnO4 oxidation can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . Although the specific compound is not synthesized in these studies, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-diones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazoline nucleus can significantly affect the compound's properties and reactivity. For example, the introduction of a 2-methoxyphenyl group as seen in the compound of interest could influence the electronic distribution and steric hindrance, which in turn could affect its biological activity .
Chemical Reactions Analysis
Quinazoline-2,4-diones can undergo various chemical reactions. For example, they can react with phosphorous pentachloride or phosphoryl chloride to yield chloroquinazoline derivatives, which can further react with amines to give amino derivatives . Additionally, photoinduced single electron transfer on related 5-aryl-1,2,4-oxadiazoles can lead to the formation of quinazolin-4-ones, indicating that the oxadiazole moiety in the compound of interest may also undergo similar photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4-diones are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect their solubility, melting point, and stability. For instance, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's reactivity and interaction with biological targets . The biotransformation of quinazoline derivatives in biological systems can lead to the formation of various metabolites, as seen with 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione, which undergoes S-methylation, sulfoxidation, and ring-hydroxylation .
Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Transformations
Research has explored various synthesis techniques and chemical transformations of compounds structurally related to "3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione". For instance, Ukrainets et al. (2011) investigated the bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, demonstrating how alkylation and subsequent bromination can be applied to similar compounds (Ukrainets, Mospanova, Turov, & Parshykov, 2011). Another study by Piggott and Wege (2003) synthesized derivatives involving annulation and bromination steps, showcasing synthetic strategies that could potentially be adapted for the synthesis of "this compound" (Piggott & Wege, 2003).
Biological Activities and Applications
Studies have also focused on the biological activities of quinazoline derivatives. For example, research on cyclic GMP phosphodiesterase inhibitors highlighted the importance of substitution patterns on quinazoline derivatives for achieving potent inhibitory activity, suggesting potential pharmacological applications of structurally related compounds (Takase et al., 1994). Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and evaluated their herbicidal activity, indicating the agricultural application potential of related quinazoline derivatives (Wang et al., 2014).
Pharmacological Properties
Further investigations into quinazoline derivatives have revealed a broad array of pharmacological properties. Rivero et al. (2004) synthesized quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum species, exploring their pharmacological relevance and providing insight into the diverse biological activities these compounds may exhibit (Rivero, Espinoza, & Somanathan, 2004).
Propriétés
IUPAC Name |
1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKDFXXDKRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

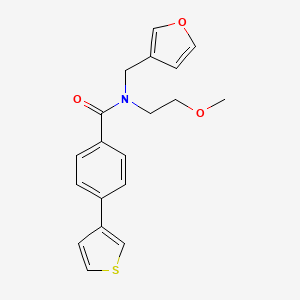


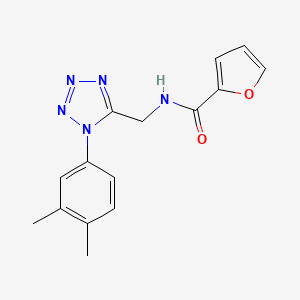

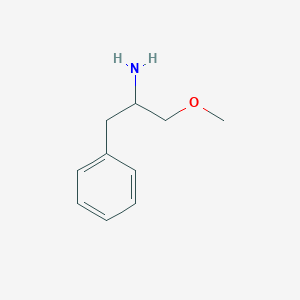
![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
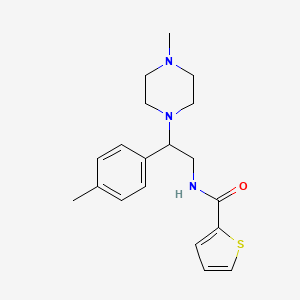

![5-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2530448.png)
![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)